molecular formula C17H17N3O5 B2704242 (Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide CAS No. 332159-21-4

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide

Katalognummer B2704242
CAS-Nummer: 332159-21-4
Molekulargewicht: 343.339
InChI-Schlüssel: VNTRZCAOMOZBGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CNB-001 and is a derivative of the natural compound curcumin. CNB-001 has shown promising results in various scientific studies for its neuroprotective and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of CNB-001 involves its ability to modulate various signaling pathways in the brain. The compound has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in inflammation. CNB-001 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been shown to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects. The compound has been shown to reduce oxidative stress in the brain, which is a major contributor to neurodegeneration. Additionally, CNB-001 has been shown to improve mitochondrial function, which is important for energy production in the brain. The compound has also been shown to enhance synaptic plasticity, which is important for learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using CNB-001 in lab experiments is its ability to cross the blood-brain barrier. This makes the compound an attractive candidate for the treatment of neurological disorders. However, one of the limitations of using CNB-001 in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of CNB-001. One potential direction is the development of novel formulations of the compound that improve its solubility in aqueous solutions. Another potential direction is the investigation of the compound's potential applications in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of CNB-001 and its potential side effects.

Synthesemethoden

The synthesis of CNB-001 involves a multi-step process that includes the reaction of curcumin with various reagents. The first step involves the reaction of curcumin with cyclohexylamine to form N-cyclohexyl curcumin. This intermediate is then reacted with acetic anhydride to form N-cyclohexyl curcumin acetate. The final step involves the reaction of N-cyclohexyl curcumin acetate with 6-nitro-1,3-benzodioxole-5-carboxylic acid to form CNB-001.

Wissenschaftliche Forschungsanwendungen

CNB-001 has been extensively studied for its potential applications in various scientific fields. The compound has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. CNB-001 has also shown anti-inflammatory properties and has been studied for its potential application in the treatment of inflammatory diseases such as arthritis.

Eigenschaften

IUPAC Name

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c18-9-12(17(21)19-13-4-2-1-3-5-13)6-11-7-15-16(25-10-24-15)8-14(11)20(22)23/h6-8,13H,1-5,10H2,(H,19,21)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTRZCAOMOZBGC-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.